2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-14(19)10-18-13-9-5-4-8-12(13)17-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNSXPFZWMEQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287102 | |
| Record name | 2-Phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-93-7 | |
| Record name | 2-Phenyl-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54980-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 2 2 Phenyl 1h Benzo D Imidazol 1 Yl Acetamide and Its Analogues
Classical and Modern Synthetic Routes to the Benzimidazole (B57391) Core
The construction of the benzimidazole scaffold is a pivotal step in the synthesis of the target molecule. Various methods have been developed over the years, ranging from traditional condensation reactions to more modern catalytic approaches.
Oxidative Condensation Reactions of o-Phenylenediamine (B120857) with Aldehydes (e.g., Benzaldehyde) and Bisulfite Derivatives
A prevalent and direct method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an aldehyde, such as benzaldehyde (B42025). nih.goviosrjournals.org This reaction typically proceeds under oxidative conditions to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. A variety of oxidizing agents have been employed for this purpose, including hydrogen peroxide in the presence of an acid like HCl, and hypervalent iodine compounds. organic-chemistry.org
One notable variation of this method involves the use of sodium metabisulfite (B1197395) (Na₂S₂O₅) as both a catalyst and an oxidizing agent. nih.govacs.org In this approach, the aldehyde first reacts with bisulfite to form an adduct, which then condenses with o-phenylenediamine. The subsequent intramolecular cyclization and oxidation yield the 2-phenyl-1H-benzo[d]imidazole. This method is often favored for its operational simplicity and the use of a readily available and inexpensive reagent. nih.gov The reaction is typically carried out in a protic solvent such as ethanol (B145695). nih.govacs.org
Table 1: Examples of Oxidative Condensation Reactions for Benzimidazole Synthesis
| Aldehyde | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Na₂S₂O₅ | Ethanol/Water | 60-72 | nih.gov |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite | Tetrahydrofuran | 80 | semanticscholar.org |
| Various Aromatic Aldehydes | H₂O₂/HCl | Acetonitrile | High | organic-chemistry.org |
Cyclization with Carboxylic Acids (e.g., Phenylacetic Acid) Under Acidic Conditions
The condensation of o-phenylenediamine with carboxylic acids or their derivatives is a foundational method for benzimidazole synthesis, often referred to as the Phillips-Ladenburg reaction. semanticscholar.org This reaction typically requires harsh dehydrating conditions, which can be achieved through the use of strong acids such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSOH). acs.orgsemanticscholar.orgorientjchem.org When o-phenylenediamine is heated with benzoic acid in the presence of an acid catalyst, it undergoes a condensation and cyclization reaction to form 2-phenyl-1H-benzo[d]imidazole. semanticscholar.org
The use of ammonium (B1175870) chloride as a catalyst in ethanol has also been reported to facilitate this transformation at more moderate temperatures (80-90°C), affording good yields of the benzimidazole derivatives. semanticscholar.org This method is advantageous due to the wide availability of carboxylic acids.
Table 2: Benzimidazole Synthesis via Cyclization with Carboxylic Acids
| Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Polyphosphoric Acid (PPA) | Reflux | 51 | semanticscholar.org |
| Benzoic Acid | Ammonium Chloride | 80-90°C | 75.08 | semanticscholar.org |
Reaction with Diethylmalonate for Benzimidazole-Acetate Precursors
While less common, precursors for benzimidazole-acetate derivatives can be synthesized through the reaction of o-phenylenediamine with dicarbonyl compounds like diethylmalonate. This reaction does not directly yield the final acetamide (B32628) but creates a key intermediate. The initial condensation of o-phenylenediamine with diethylmalonate can lead to the formation of a benzodiazepine (B76468) derivative. However, under specific conditions, this intermediate can be rearranged or further reacted to form a benzimidazole structure with a carboxymethyl group at the 2-position, which can then be converted to the desired acetate (B1210297).
Introduction of the Acetamide Moiety via N-Alkylation and Acylation Reactions
Once the 2-phenyl-1H-benzo[d]imidazole core is synthesized, the next critical step is the introduction of the acetamide group at the N-1 position of the imidazole (B134444) ring.
N-Alkylation with Halogenated Acetates (e.g., Ethyl Chloroacetate)
A widely used and efficient method for introducing the acetate side chain is the N-alkylation of 2-phenyl-1H-benzo[d]imidazole with a halogenated acetate, most commonly ethyl chloroacetate (B1199739). researchgate.netniscpr.res.in This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). niscpr.res.in The base deprotonates the N-H of the imidazole ring, forming a nucleophilic anion that then displaces the chloride from ethyl chloroacetate in an Sₙ2 reaction. This results in the formation of ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate. researchgate.net The use of phase transfer catalysts like PEG-400 can also facilitate this reaction. niscpr.res.in
Table 3: N-Alkylation of Benzimidazoles with Ethyl Chloroacetate
| Benzimidazole Derivative | Base | Solvent | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1H-benzimidazole | K₂CO₃ | Acetone | PEG-400 | Ethyl 2-methylbenzimidazole-1-acetate | niscpr.res.in |
Subsequent Hydrazide Formation and Condensation Reactions
The ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate intermediate is a versatile precursor for the final acetamide product. A common route involves its conversion to a hydrazide. This is achieved by reacting the ethyl acetate derivative with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as methanol (B129727) or ethanol, under reflux conditions. researchgate.netniscpr.res.inresearchgate.net This reaction readily forms 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide. researchgate.net
This acetohydrazide can then undergo a variety of condensation reactions. For instance, it can be reacted with different aldehydes or other electrophiles to form a wide range of N-substituted acetamide derivatives, including hydrazones. researchgate.netresearchgate.net To obtain the parent compound, 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide, the hydrazide can be subjected to reductive cleavage, or alternatively, the ethyl acetate intermediate can be directly ammonolyzed, although the hydrazide route provides a gateway to a broader library of analogues. nih.gov
Acylation with Acid Chlorides to Form N-Acyl Derivatives
The acetamide functional group within this compound presents a site for further functionalization through acylation. This reaction typically involves the deprotonation of the amide N-H followed by reaction with an acylating agent, such as an acid chloride, to form N-acyl derivatives, also known as diacylamides or imides.
While direct acylation of the parent compound is not extensively detailed, the general reactivity of related amide systems provides a basis for this transformation. For instance, in the synthesis of N-(3-(1H-benzimidazol-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)acetamide, an amino group on a triazole ring is readily acylated using glacial acetic acid, demonstrating the susceptibility of N-H bonds in such heterocyclic systems to acylation. tandfonline.com This suggests that the acetamide nitrogen of the title compound could be similarly targeted. The reaction would likely proceed by treating this compound with a strong base to generate the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride (e.g., benzoyl chloride or acetyl chloride).
General Reaction Scheme for N-Acylation:
Starting Material: this compound
Reagent: Substituted Acid Chloride (R-COCl)
Conditions: A suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF).
Product: N-acyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide derivative.
This strategy allows for the introduction of a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.
Modifications and Substitutions on the Benzimidazole Ring System
The benzimidazole core, comprising a benzene (B151609) ring fused to an imidazole ring, is a key target for structural modification. Both the benzene and the phenyl substituent at the C-2 position are amenable to various substitution reactions.
Electrophilic Aromatic Substitution: Nitration Studies
Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. Nitration, the introduction of a nitro group (-NO2), is a classic example of this reaction class. masterorganicchemistry.comlibretexts.org The reaction typically employs a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly reactive nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.comma.edu
In the context of this compound, there are two primary aromatic systems available for nitration: the fused benzene ring of the benzimidazole core and the C-2 phenyl ring. The benzimidazole ring itself is generally resistant to electrophilic substitution due to the presence of the electron-withdrawing imidazole moiety. ijnrd.org However, the C-2 phenyl ring and the fused benzene ring can undergo nitration. The position of substitution (ortho, meta, or para) is directed by the existing substituents. The benzimidazole group acts as a deactivating, meta-directing group on the C-2 phenyl ring. Conversely, the fused imidazole ring's effect on the benzo portion is more complex, but substitutions are known to occur. ijnrd.org The reaction conditions, such as temperature and acid concentration, must be carefully controlled to prevent side reactions and dinitration. ma.edu
Table 1: Potential Nitration Products
| Reactant | Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| This compound | HNO₃, H₂SO₄ | 2-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)acetamide | masterorganicchemistry.comlibretexts.org |
| This compound | HNO₃, H₂SO₄ | 2-(5-nitro-2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide | ijnrd.org |
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate. thieme-connect.comcore.ac.ukyoutube.com This reaction is instrumental in synthesizing biaryls and other conjugated systems.
To apply the Suzuki coupling to the this compound scaffold, a halogenated precursor is required. For example, a bromo or chloro substituent can be introduced onto the C-2 phenyl ring or the fused benzene ring of the benzimidazole core. This halogenated derivative can then be coupled with a variety of aryl or heteroaryl boronic acids. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2 with a suitable ligand), a base (e.g., K2CO3, K3PO4), and a solvent system, which can include aqueous mixtures. core.ac.ukresearchgate.netresearchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide range of substituents, making it a key strategy in combinatorial chemistry and drug discovery. thieme-connect.comresearchgate.net
Table 2: Example of a Suzuki Coupling Reaction
| Halogenated Precursor | Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)acetamide | Phenylboronic acid | PdCl₂, SPhos, K₂CO₃ | 2-(2-([1,1'-biphenyl]-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide | researchgate.netresearchgate.net |
| 2-(5-bromo-2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide | 4-methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-phenyl-5-(p-tolyl)-1H-benzo[d]imidazol-1-yl)acetamide | thieme-connect.comnih.gov |
Introduction of Various Heterocyclic Moieties at C-2 (e.g., Thiazole (B1198619), Oxadiazole, Triazole)
A common strategy to diversify the benzimidazole scaffold involves replacing the C-2 phenyl group with various heterocyclic rings. This is typically achieved not by direct substitution on the pre-formed 2-phenylbenzimidazole, but by building the benzimidazole ring from a C-2 functionalized precursor. The general synthesis involves the condensation of an o-phenylenediamine with a C-2 precursor bearing the desired heterocycle.
Thiazole Derivatives: Benzimidazole-thiazole hybrids can be synthesized by reacting 2-acetylbenzimidazoles with thiourea (B124793) in the presence of iodine. researchgate.net Another route involves the reaction of 2-mercaptobenzimidazole (B194830) with phenacyl bromide derivatives to form an intermediate that is subsequently cyclized to a thiazolo[3,2-a]benzimidazole. nih.govnih.gov Further modifications can lead to a variety of substituted thiazole-benzimidazole compounds. researchgate.netresearchgate.nettandfonline.com
Oxadiazole Derivatives: The synthesis of benzimidazole-oxadiazole hybrids often starts with a benzimidazole carbohydrazide (B1668358) intermediate. koreascience.krnih.gov This hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring through various methods, for example, by reacting with carbon disulfide and sodium hydroxide, followed by treatment with phenacyl bromides. ijnrd.orgnih.gov These hybrid molecules are of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Triazole Derivatives: Benzimidazole-triazole derivatives can be prepared from 1H-benzimidazole-2-carbohydrazide. tandfonline.com The carbohydrazide is converted to a dithiocarbazate salt, which upon reaction with hydrazine hydrate, undergoes ring closure to yield a 4-amino-1,2,4-triazole-5-thiol substituted benzimidazole. tandfonline.com This triazole ring can be further functionalized. tandfonline.comacs.orgnih.govfrontiersin.org
Table 3: Synthetic Approaches to C-2 Heterocyclic Benzimidazoles
| Target Heterocycle | Key Precursor | Typical Reagents | Reference |
|---|---|---|---|
| Thiazole | 2-Acetylbenzimidazole | Thiourea, Iodine | researchgate.net |
| Oxadiazole | Benzimidazole-carbohydrazide | CS₂, NaOH, Phenacyl bromides | nih.gov |
| Triazole | Benzimidazole-carbohydrazide | CS₂, KOH, Hydrazine hydrate | tandfonline.com |
Derivatization of the Acetamide Side Chain
The acetamide side chain at the N-1 position of the benzimidazole ring is another prime location for chemical modification, offering a handle to attach various substituents.
Amidation with Substituted Anilines and Amines
The terminal amide of the acetamide side chain can be modified through hydrolysis followed by re-amidation, or potentially through transamidation reactions. A more common synthetic route to achieve this derivatization is to first synthesize 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid and then couple it with a diverse range of substituted anilines and amines using standard peptide coupling reagents (e.g., DCC, EDC).
Alternatively, a widely used method involves the nucleophilic substitution reaction between 2-phenyl-1H-benzo[d]imidazole and a 2-chloro-N-(aryl)-acetamide derivative. researchgate.netresearchgate.net This approach allows for the direct installation of a pre-functionalized side chain. For example, reacting 2-(4-chlorophenyl)-1H-benzo[d]imidazole with various 2-chloro-N-(aryl)-acetamides in a solvent like DMF with a base such as potassium carbonate yields a library of N-aryl acetamide derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov This method has been used to synthesize a wide range of compounds for biological evaluation. researchgate.netnih.govnih.govresearchgate.netnih.gov
Table 4: Synthesis of N-Substituted Acetamide Derivatives
| Starting Material 1 | Starting Material 2 (Amine Source) | Coupling Method | Product Class | Reference |
|---|---|---|---|---|
| 2-phenyl-1H-benzo[d]imidazole | 2-chloro-N-(aryl)acetamide | Nucleophilic Substitution (K₂CO₃, DMF) | N-aryl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide | researchgate.netresearchgate.net |
| 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid | Substituted Aniline (Ar-NH₂) | Peptide Coupling (e.g., EDC) | N-aryl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide | nih.gov |
| N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide | Substituted piperazines | Nucleophilic Substitution | N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | elsevierpure.com |
Formation of Schiff Bases from Acetohydrazide Derivatives
A prominent strategy for derivatizing the this compound structure involves its conversion into an acetohydrazide, which then serves as a key intermediate for the synthesis of Schiff bases. This multi-step process enhances the structural diversity of the parent compound.
The synthesis typically begins with the conversion of a precursor, such as an ethyl ester derivative of 2-phenyl-1H-benzo[d]imidazole-1-acetate, into its corresponding acetohydrazide. This is achieved by reacting the ester with hydrazine hydrate in a suitable solvent like methanol at room temperature. derpharmachemica.com The resulting 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide is a versatile building block.
This acetohydrazide intermediate is then condensed with various substituted aromatic or heterocyclic aldehydes or ketones. derpharmachemica.comijrpr.com The reaction is generally carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a solvent such as ethanol. ijrpr.comimpactfactor.org This condensation reaction yields the corresponding N'-benzylidene-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives, commonly known as Schiff bases or hydrazones. derpharmachemica.comresearchgate.netnih.gov The formation of the characteristic imine (-N=CH-) group of the Schiff base can be confirmed using spectroscopic methods like IR and NMR. ijrpr.com For instance, a novel class of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties has been successfully synthesized and characterized. nih.gov
The table below details examples of Schiff bases synthesized from benzimidazole acetohydrazide precursors and various aldehydes, showcasing the versatility of this synthetic route.
Table 1: Examples of Synthesized Benzimidazole-based Schiff Bases
| Starting Hydrazide | Aldehyde/Ketone | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 2-m-Tolylacetohydrazide | Substituted Benzaldehydes | Methanol | Stirred at RT | derpharmachemica.com |
| 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline | p-Fluoro-benzaldehyde | Ethanol | Reflux (20 min) | ijrpr.com |
| Benzohydrazide | 2-hydroxybenzaldehyde | Ethanol | Reflux (5 hours) | impactfactor.org |
| 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 2,4-dihydroxybenzaldehyde | N/A | N/A | nih.gov |
Incorporation of Various Linkers and Functional Groups
The functionalization of the this compound scaffold is not limited to Schiff base formation. A variety of linkers and functional groups can be incorporated, primarily through nucleophilic substitution reactions, to generate extensive libraries of analogues. researchgate.netnih.gov
One common approach involves the synthesis of N-aryl acetamide derivatives. researchgate.net This can be achieved by reacting a 2-(substituted-phenyl)-1H-benzimidazole with different 2-chloro-N-(aryl)-acetamides in a solvent like N,N-Dimethylformamide (DMF). researchgate.net This method allows for the introduction of a wide range of substituted aryl groups at the terminal nitrogen of the acetamide moiety.
Alternatively, the synthesis can proceed by first preparing an intermediate like [2-(substituted-phenyl)-1H-benzimidazol-1-yl]acetyl chloride. This activated acid chloride can then be reacted with a diverse set of primary or secondary amines to form the desired amide derivatives. nih.gov This strategy has been used to synthesize compounds such as N-ethyl, N-benzyl, N-(4-hydroxyphenyl), and N-phenyl acetamides attached to the 2-(4-nitrophenyl)-1H-benzimidazol-1-yl core. nih.gov
Furthermore, more complex linkers, such as piperazine (B1678402), can be introduced. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides was synthesized by first reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride to yield an N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide intermediate. elsevierpure.com This chloroacetamide was subsequently reacted with various substituted arylpiperazines to yield the final products, effectively incorporating the piperazine linker between the acetamide and an aryl group. elsevierpure.com The introduction of carbamate (B1207046) functional groups has also been explored by treating 1-benzyl-1H-benzo[d]imidazol-2-amines with phenylchloroformate. connectjournals.com
Table 2: Examples of Incorporated Linkers and Functional Groups
| Core Structure | Reagent | Incorporated Group/Linker | Reaction Type | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 2-chloro-N-(aryl)-acetamides | N-Aryl acetamide | Nucleophilic Substitution | researchgate.net |
| [2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetyl chloride | Ethylamine | N-Ethyl amide | Acylation | nih.gov |
| [2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetyl chloride | Benzylamine | N-Benzyl amide | Acylation | nih.gov |
| N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide | Substituted arylpiperazines | 4-Arylpiperazin-1-yl | Nucleophilic Substitution | elsevierpure.com |
Exploration of Industrially Scalable Synthetic Approaches for this compound Production
The production of this compound and its derivatives on an industrial scale necessitates synthetic routes that are efficient, cost-effective, and environmentally benign. The core of the target molecule is the 2-phenyl-1H-benzimidazole ring system. Therefore, scalable synthesis focuses heavily on the efficient construction of this heterocyclic core.
Traditional methods for synthesizing 2-substituted benzimidazoles often involve the condensation of o-phenylenediamine with carboxylic acids at high temperatures or under harsh acidic conditions, which can lead to low yields and tedious work-up procedures. pnu.ac.ir Modern approaches aim to overcome these drawbacks by employing catalysts that allow for milder reaction conditions and improved efficiency.
Recent research has demonstrated the use of heterogeneous catalysts for the condensation of o-phenylenediamine with benzaldehyde to form 2-phenyl-1H-benzimidazole. pnu.ac.irnih.gov Catalysts such as nano montmorillonite (B579905) clay and zinc oxide nanoparticles (ZnO NPs) have proven effective. pnu.ac.irnih.gov These methods offer several advantages suitable for industrial scale-up:
High Yields: Reactions often proceed with excellent product yields, maximizing output. pnu.ac.irnih.gov
Mild Conditions: The reactions can frequently be carried out at room temperature, reducing energy consumption. pnu.ac.ir
Solvent-Free Reactions: The use of solid catalysts can enable solvent-free "green" chemistry approaches, minimizing waste and environmental impact. pnu.ac.ir
Short Reaction Times: Catalysis can significantly accelerate the reaction, increasing throughput. pnu.ac.ir
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, lowering production costs. nih.gov
For example, the synthesis of 2-aryl-1H-benzimidazoles has been achieved in high yields (around 90%) in as little as 10-20 minutes at room temperature under solvent-free conditions using nano montmorillonite clay. pnu.ac.ir Similarly, ammonium chloride has been used as a simple, inexpensive, and environmentally benign catalyst for the condensation reaction. jyoungpharm.org
Once the 2-phenyl-1H-benzimidazole core is synthesized, the final step is the N-alkylation with an acetamide moiety. This is typically accomplished via a nucleophilic substitution reaction, for instance, by reacting the benzimidazole with a haloacetamide derivative (e.g., 2-chloroacetamide) in the presence of a base. researchgate.net A scalable process would optimize this two-step sequence, potentially through a one-pot procedure, using readily available, low-cost starting materials and catalysts to ensure economic viability. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 2 Phenyl 1h Benzo D Imidazol 1 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide and its derivatives, ¹H and ¹³C NMR spectra offer definitive confirmation of their molecular structure.
In the ¹H NMR spectrum of this compound, the protons of the acetamide (B32628) moiety are readily identifiable. The methylene (B1212753) protons (-CH₂-) typically appear as a singlet, with a chemical shift in the range of δ 4.27-4.96 ppm. The protons of the amide group (-NH₂) would be expected to produce a signal that can vary in chemical shift and may be broadened due to quadrupole effects and exchange phenomena.
The aromatic region of the spectrum is more complex, displaying a series of multiplets corresponding to the protons of the benzimidazole (B57391) ring system and the 2-phenyl substituent. These signals are typically observed in the range of δ 6.94-8.24 ppm. For substituted derivatives, the splitting patterns and chemical shifts of these aromatic protons provide crucial information about the position and nature of the substituents. For example, in a 4-chlorophenyl derivative, the aromatic protons will exhibit distinct doublet of doublets or multiplet patterns reflecting their coupling with neighboring protons.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the acetamide group is typically observed in the downfield region of the spectrum, around δ 166.5-168.86 ppm. The methylene carbon (-CH₂-) of the acetamide group gives a signal at approximately δ 67.2 ppm. The carbons of the benzimidazole and phenyl rings resonate in the aromatic region, typically between δ 112.7 and 158.3 ppm. The specific chemical shifts of these carbons are sensitive to the electronic effects of any substituents present on the aromatic rings.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-(3-(1H-Benzo[d]imidazol-2-yl)phenoxy)-N-phenylacetamide | 4.89 (s, 2H, CH₂), 7.07-7.49 (m, 6H, Ar-H), 7.51-7.79 (m, 5H, Ar-H), 7.78 (d, 1H, J = 7.60 Hz, Ar-H), 7.85 (s, 1H, Ar-H), 10.07 (s, 1H, NH), 10.14 (s, 1H, NH-C=O) cu.edu.eg | 67.2 (CH₂), 112.7, 116.4, 119.4, 119.5, 119.8, 122.3, 123.8, 130.2, 131.5, 138.4, 151.0, 158.3 (aromatic carbons), 166.5 (C=O) cu.edu.eg |
| 2-(2-(4-fluorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | 4.27 (s, 2H, CH₂), 6.89-7.04 (m, 2H, Ar-H), 7.19 (ddd, 1H), 7.31 (ddd, 1H), 7.53 (ddd, 1H), 7.63-7.73 (m, 3H, Ar-H) indexcopernicus.com | Not available |
| 2-(2-(4-chlorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | 4.29 (s, 2H, CH₂), 6.94 (ddd, 1H), 7.11-7.24 (m, 2H, Ar-H), 7.35 (ddd, 1H), 7.58 (dt, 1H), 7.63-7.72 (m, 2H, Ar-H), 7.77 (td, 1H) indexcopernicus.com | Not available |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound and its derivatives provides clear evidence for the presence of the key functional groups, confirming the successful synthesis of the target compounds.
A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1646-1698 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) are expected to show one or two bands in the range of 3100-3500 cm⁻¹. For N-substituted acetamide derivatives, a single N-H stretching band is observed around 3287-3391 cm⁻¹.
The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, typically around 3050 cm⁻¹. The C=N stretching vibration of the imidazole (B134444) ring is found in the region of 1607-1626 cm⁻¹. The C-N stretching vibration of the amide and the benzimidazole ring appears in the fingerprint region, typically around 1285-1425 cm⁻¹. For derivatives containing specific substituents, additional characteristic bands will be present. For example, a compound with a chloro substituent will exhibit a C-Cl stretching vibration, usually in the range of 671-754 cm⁻¹.
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-N Stretch | Other Key Bands |
|---|---|---|---|---|---|
| 2-(3-(1H-Benzo[d]imidazol-2-yl)phenoxy)-N-phenylacetamide | 3391, 3195 cu.edu.eg | 1675 cu.edu.eg | Not specified | Not specified | 3055 (Ar C-H), 2970-2921 (Aliphatic C-H) cu.edu.eg |
| 2-(2-(4-fluorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | 3282.8 indexcopernicus.com | 1644.1 indexcopernicus.com | 1601.9 indexcopernicus.com | 1284.8 indexcopernicus.com | 3052.9 (Ar C-H), 1303.2 (C-F) indexcopernicus.com |
| 2-(2-(4-chlorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | 3287.5 indexcopernicus.com | 1646.5 indexcopernicus.com | 1607.4 indexcopernicus.com | 1285.5 indexcopernicus.com | 3050.5 (Ar C-H), 671.5 (C-Cl) indexcopernicus.com |
Mass Spectrometry (MS, HRMS, LC-HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. In the case of substituted derivatives, the mass of the molecular ion will shift accordingly. For instance, the calculated m/z for the protonated molecular ion of 2-(2-(4-chlorophenyl)-1H-benzimidazol-1-yl)-N-phenylacetamide (C₁₅H₁₂ClN₃O) is 285.7, with the found value being 286.6, which confirms the structure. indexcopernicus.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the substituents from the benzimidazole core. For the acetamide derivatives, fragmentation may occur at the amide bond or involve the loss of the entire acetamide side chain. The study of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z |
|---|---|---|---|
| 2-(3-(1H-Benzo[d]imidazol-2-yl)phenoxy)-N-phenylacetamide | MS | 343.38 | 343.42 cu.edu.eg |
| 2-(2-(4-fluorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | ESI-MS | 269.3 | 270.2 indexcopernicus.com |
| 2-(2-(4-chlorophenyl)-1H-benzimidazol-1-yl)-N-(phenyl)acetamide | ESI-MS | 285.7 | 286.6 indexcopernicus.com |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound and its derivatives, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) must be in close agreement with the theoretically calculated values for the proposed molecular formula. Typically, a difference of less than 0.4% between the calculated and found values is considered acceptable and confirms the elemental composition and high purity of the synthesized compound. srce.hr
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 73.45 | 73.19 | cu.edu.eg |
| Hydrogen (H) | 4.99 | 5.12 | cu.edu.eg |
| Nitrogen (N) | 12.24 | 12.48 | cu.edu.eg |
Complementary Crystallographic Studies (e.g., X-ray Diffraction, where available for analogues)
While spectroscopic techniques provide invaluable information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. Although a crystal structure for this compound itself may not be readily available in the literature, crystallographic studies of analogous benzimidazole derivatives are highly informative.
These studies reveal key structural features of the benzimidazole core, such as its planarity. In many reported crystal structures of 2-phenyl-1H-benzimidazole analogues, the benzimidazole unit is nearly planar. The orientation of the phenyl group at the 2-position relative to the benzimidazole ring system is also a significant structural parameter. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of these molecules and can be precisely characterized by X-ray diffraction. This information is valuable for understanding the solid-state properties of these compounds and can provide insights into their potential interactions in biological systems.
Structure Activity Relationship Sar Analysis for 2 2 Phenyl 1h Benzo D Imidazol 1 Yl Acetamide Analogues
Impact of Substituents on the Benzimidazole (B57391) Core (N-1 and C-2 Positions)
The bioactivity of benzimidazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic core, particularly at the N-1 and C-2 positions. nih.govnih.gov These positions are pivotal for tuning the electronic, steric, and lipophilic properties of the molecule, thereby affecting its pharmacological profile. tsijournals.com Research into 2-phenyl-1H-benzo[d]imidazole derivatives has confirmed that this scaffold is highly advantageous for designing potent inhibitors for various biological targets. nih.gov
Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups) on Bioactivity and Metabolic Stability
The electronic nature of substituents on the benzimidazole ring system plays a crucial role in determining the biological activity and metabolic stability of the analogues. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, influencing its binding affinity to target receptors and its susceptibility to metabolic enzymes. nih.gov
Studies have shown varied outcomes depending on the specific biological target and the position of the substituent. For instance, in one study on antibacterial agents, the presence of an electron-donating methyl group (-CH3) on a toluenesulfonamide moiety at the C-2 position enhanced activity against S. aureus. nih.gov Conversely, another series of compounds demonstrated that electron-withdrawing nitro groups (-NO2) at the C-2 phenyl ring worked synergistically to increase antibacterial efficacy. nih.gov
Table 1: Effect of Electronic Substituents on Biological Activity This table is interactive and can be sorted by clicking on the headers.
| Compound Series | Substituent | Position | Electronic Effect | Observed Biological Activity | Reference |
|---|---|---|---|---|---|
| N-(2-(1H-Benzimidazole-2-yl)phenyl)benzenesulfonamide | -CH3 | C-2 (via anilino side chain) | Donating | Improved activity against S. aureus | nih.gov |
| 2-(3,5-dinitrophenyl)benzimidazole | -NO2 | C-2 (phenyl ring) | Withdrawing | Synergistic increase in activity against S. aureus | nih.gov |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(phenyl)benzamides | p-OCH3 | Terminal Phenyl Ring | Donating | Significantly improved anticancer activity | researchgate.net |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(phenyl)benzamides | 2,4-dinitro | Terminal Phenyl Ring | Withdrawing | Potent antimicrobial effects | researchgate.net |
| 5-Substituted Benzimidazoles | -NO2 | C-5 | Withdrawing | Moderate inhibitory action | nih.gov |
Steric Hindrance and Lipophilicity Effects
The size, shape, and lipophilicity of substituents at the N-1 and C-2 positions are critical determinants of a compound's activity. nih.gov Lipophilicity, often quantified as log P, governs the ability of a molecule to traverse biological membranes and access its target site. mdpi.com
Studies on 2-substituted benzimidazoles have established a quantitative relationship between lipophilicity and antifungal activity. researchgate.net The lipophilic character can be fine-tuned by altering substituents; for instance, replacing a hydrogen atom with a perfluoroalkyl group can lead to an increase in lipophilicity, which may enhance therapeutic properties. acs.org For cyclooxygenase (COX) inhibitors, a lipophilic group on the C-2 phenyl ring was found to favor COX-1 inhibition, whereas a more hydrophilic group at the same position enhanced selectivity for COX-2. nih.gov This highlights how lipophilicity can not only impact potency but also selectivity.
Steric factors also play a significant role. Bulky substituents can cause steric hindrance, which may either prevent the molecule from fitting into a target's binding site, thus reducing activity, or alternatively, promote a more favorable binding conformation. The interplay between lipophilicity and steric bulk is complex; for example, the cyclization of thiosemicarbazides into thiazolyl-triazoles increases lipophilicity, likely due to a reduction in the polar character of the molecule, which in turn affects bioactivity. mdpi.com Benzimidazole derivatives have been noted as being among the most lipophilic compounds in comparative studies with other heterocyclic systems like benztriazoles. nih.gov
Role of Halogenation
The introduction of halogen atoms (F, Cl, Br, I) is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. researchgate.net Halogenation can significantly impact a molecule's bioactivity through various mechanisms, including altering its lipophilicity, metabolic stability, and binding affinity. nih.gov The ability of halogens to form halogen bonds—a specific type of noncovalent interaction—can be particularly important for enhancing ligand-protein binding affinity and specificity. acs.org
In the context of benzimidazole derivatives, halogenation has proven to be an effective strategy. A study on bradykinin (B550075) B1 receptor antagonists identified a chloroimidazole derivative as the most active compound in the series. nih.gov Similarly, research on anthelmintic agents demonstrated that derivatives containing a 4-chlorophenyl group at the C-2 position exhibited potent activity. nih.gov Further evidence shows that benzimidazole derivatives with meta-substituted chlorine (-Cl) and bromine (-Br) atoms displayed promising antimicrobial activity. researchgate.net The specific halogen used is also critical, as the identity of the halogen atom affects the potency and properties of the resulting molecule. nih.gov For example, bromo-substituted derivatives are often the most lipophilic in a homologous series. mdpi.com
Contribution of the Acetamide (B32628) Moiety to Biological Activity
The acetamide group attached at the N-1 position of the benzimidazole ring is a crucial pharmacophoric feature. Its presence can dramatically enhance biological activity compared to the parent benzimidazole scaffold. nih.gov The amide linkage (–CONH–) is recognized as a valuable structural element in antimicrobial agents, likely due to its ability to form key hydrogen bonds with biological targets. indexcopernicus.com Numerous studies on benzimidazole acetamide derivatives have confirmed the importance of this moiety for a wide range of activities, including neuroprotective, antibacterial, and anti-tubercular effects. nih.govindexcopernicus.comnih.gov For instance, the introduction of an acetamide moiety to a benzimidazole scaffold resulted in a significant improvement in bradykinin B1 receptor antagonist activity, with the IC50 value dropping from 3500 nM to 15 nM. nih.gov
Influence of N-Substitution on the Acetamide Nitrogen
Modification of the terminal nitrogen atom of the acetamide moiety provides a powerful avenue for optimizing the biological activity of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide analogues. By introducing various substituents, it is possible to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects the compound's interaction with its target.
A study on a series of 2-phenyl benzimidazole-1-acetamide derivatives revealed that different N-substituents led to a range of anthelmintic activities. nih.gov Compounds with N-ethyl, N-benzyl, N-phenyl, N-(4-hydroxyphenyl), and N-(4-nitrophenyl) substitutions were synthesized and evaluated. The results, summarized in the table below, show that specific substitutions could enhance the ability to paralyze or cause the death of the tested earthworms, in some cases exceeding the efficacy of the reference drug, albendazole. nih.gov For example, the N-ethyl and N-phenyl substituted analogues of 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetamide were particularly effective at causing the death of the worms. nih.gov This demonstrates that even small changes to the N-substituent can have a profound impact on biological outcomes.
Table 2: Anthelmintic Activity of N-Substituted 2-phenyl benzimidazole-1-acetamide Analogues This table is interactive and can be sorted by clicking on the headers.
| C-2 Phenyl Substituent | N-Acetamide Substituent | Activity (Paralysis of Pheretima posthuma) | Activity (Death of Pheretima posthuma) | Reference |
|---|---|---|---|---|
| 4-NO2 | N-Ethyl | - | Better than Albendazole | nih.gov |
| 4-NO2 | N-Benzyl | Better than Albendazole | - | nih.gov |
| 4-NO2 | N-(4-Hydroxyphenyl) | Better than Albendazole | - | nih.gov |
| 4-NO2 | N-Phenyl | Better than Albendazole | - | nih.gov |
| 4-NO2 | N-(4-Nitrophenyl) | - | Better than Albendazole | nih.gov |
| 4-Cl | N-Ethyl | - | Better than Albendazole | nih.gov |
| 4-Cl | N-Phenyl | Better than Albendazole | Better than Albendazole | nih.gov |
| 4-Cl | N-(4-Nitrophenyl) | Better than Albendazole | - | nih.gov |
Length and Nature of the Alkyl Chain Linker
The linker connecting the N-1 position of the benzimidazole core to the amide group—in this case, a methylene (B1212753) (-CH2-) group from the acetamide moiety—is critical for orienting the functional groups in three-dimensional space for optimal target interaction. While direct SAR studies on varying the acetamide linker length for this specific compound are limited, related studies on other benzimidazole derivatives provide valuable insights.
Research on 1,2,6-trisubstituted benzimidazoles has shown that anti-inflammatory activity is inversely related to the length of the linker between a carboxyl group and the C-2 position of the benzimidazole. nih.gov This suggests that a shorter linker is preferred for activity in that series, and a similar principle may apply to the N-1 acetamide linker. The specific one-carbon length of the methylene linker in the acetamide moiety may be optimal for placing the terminal amide group in the correct position for binding. Altering this length, for instance, by introducing an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) linker, could disrupt this optimal orientation and reduce activity. The properties of the alkyl chain itself, such as its length, can influence the physicochemical properties of the entire molecule, affecting factors like conductivity and insulation in layered molecular structures, which could have implications for membrane transport and target accessibility. nih.gov
Significance of Hybridization with Other Heterocyclic Scaffolds
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has proven to be a highly effective approach in drug discovery. For the this compound scaffold, hybridization with other heterocyclic systems has led to the development of novel compounds with enhanced or synergistic biological activities. ijpsjournal.comresearchgate.net This approach aims to address challenges such as drug resistance and to improve the potency and selectivity of drug candidates. ijpsjournal.comnih.gov
Benzimidazole-Triazole Hybrids: The combination of the benzimidazole nucleus with a triazole ring has yielded hybrids with significant antimicrobial and antiviral properties. ijpsjournal.comresearchgate.netnih.gov Triazoles are well-established five-membered heterocyclic compounds known for a broad spectrum of biological activities. nih.gov Research has shown that the resulting benzimidazole-triazole conjugates can exhibit improved biological profiles compared to the individual heterocyclic compounds. researchgate.netnih.gov The presence of certain substituents, such as halogens (-F, -Cl, -Br), trifluoromethyl (-CF3), or nitro (-NO2) groups on either the benzimidazole or triazole rings, has been found to increase antimicrobial activity. researchgate.netnih.gov Furthermore, incorporating an additional triazole ring can further boost the biological activity of these hybrid molecules. researchgate.netnih.gov
Benzimidazole-Oxadiazole Hybrids: Oxadiazole, another important five-membered heterocycle, has been successfully hybridized with the benzimidazole scaffold to produce compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net The linkage of a benzimidazole ring to an oxadiazole moiety, sometimes via a thioacetamide (B46855) bridge, has been reported to result in potent anti-inflammatory agents. nih.gov SAR studies on these hybrids have indicated that the nature and position of substituents on the benzimidazole and any associated phenyl rings are crucial for their activity. researchgate.net For instance, some benzimidazole-1,3,4-oxadiazole hybrids have demonstrated significant antioxidant and anticancer activities. researchgate.net
Benzimidazole-Thiazole/Thiazolidinone Hybrids: The thiazole (B1198619) ring and its derivatives, such as thiazolidinone, are prominent scaffolds in medicinal chemistry. researchgate.netresearchgate.net Hybrid molecules incorporating these rings with the benzimidazole-acetamide structure have been investigated for various therapeutic applications. For example, a series of new benzimidazole-thiazolidinedione hybrids were synthesized and evaluated for their cytotoxic potential against several human cancer cell lines, with some compounds showing promising activity and apoptosis-inducing effects. nih.gov Similarly, the conjugation of imidazo[2,1-b]thiazole (B1210989) with benzimidazole has led to the development of microtubule-targeting agents with significant cytotoxicity against human lung cancer cells. nih.gov The design of these hybrids often involves linking the two heterocyclic systems to explore synergistic effects and new mechanisms of action. researchgate.netrsc.org
Table 1: Biological Activities of Hybridized Benzimidazole Scaffolds
| Heterocyclic Scaffold | Linker/Fusion Strategy | Resulting Biological Activity | Key Findings | References |
|---|---|---|---|---|
| Triazole | Various linkers (e.g., thioether, direct bond) | Antimicrobial, Antiviral | Activity is enhanced by electron-withdrawing groups and the presence of an oxygen or sulfur atom in the linker. researchgate.netnih.gov Bis-triazole derivatives show higher potency. nih.gov | nih.govresearchgate.netnih.govnih.gov |
| Oxadiazole | Thioacetamide linker, direct fusion | Anti-inflammatory, Anticancer, Antioxidant | The thioacetamide linker is essential for anti-inflammatory activity. nih.gov Specific substitutions on the benzimidazole moiety are critical for anticancer efficacy. researchgate.netresearchgate.net | researchgate.netresearchgate.netnih.gov |
| Thiazole | Amine linkage | Antimicrobial, Antitubercular | Hybridization can overcome microbial resistance. researchgate.net Specific derivatives show potent activity against Mycobacterium tuberculosis. rsc.org | researchgate.netrsc.org |
| Thiazolidinone | Direct linkage | Anticancer (Cytotoxic) | Hybrids induced apoptosis in lung cancer cells and inhibited cell migration. nih.gov | nih.gov |
| Imidazo[2,1-b]thiazole | Conjugation | Anticancer (Microtubule-targeting) | Conjugates can arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization. nih.gov | nih.gov |
Rational Design Principles Based on SAR Insights for Enhanced Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For this compound analogues, SAR insights have led to the formulation of several rational design principles.
Substitution on the 2-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring at the 2-position of the benzimidazole core play a pivotal role in modulating biological activity.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), at the para-position of the phenyl ring has been shown to enhance the anthelmintic activity of several 2-phenyl benzimidazole-1-acetamide derivatives. nih.govresearchgate.net
Positional Importance: The position of the substituent is critical. For instance, in a series of anti-inflammatory compounds, a hydroxy group at the ortho position of the phenyl ring led to a reduction in activity compared to the unsubstituted analogue. nih.gov
Modifications of the Acetamide Linker: The N-substituted acetamide side chain at the 1-position of the benzimidazole is a key site for modification to influence potency, selectivity, and pharmacokinetic properties.
Amide and Hydrazide Derivatives: Conversion of the terminal carboxylic acid of the acetamide group into various amides and hydrazides has been a successful strategy. For example, N-ethyl, N-benzyl, and N-phenyl acetamide derivatives showed significant anthelmintic activity. nih.gov
Hydrophobic Substituents: In the design of farnesyltransferase inhibitors, a hydrophobic substituent linked via a hydrogen bond acceptor at the 4-position of a related benzodiazepine (B76468) scaffold was found to be crucial for potent enzyme inhibition, a principle that can be applied to other scaffolds. researchgate.net
Alterations to the Benzimidazole Core: Modifications to the core benzimidazole structure itself can also significantly impact biological activity.
Substitution at the 5-position: The introduction of electron-withdrawing groups like -Cl and -CF3 at the 5-position of the benzimidazole ring has been shown to produce highly potent antibacterial compounds by inhibiting bacterial DNA gyrase. nih.gov In contrast, electron-donating groups like a methyl group at the same position resulted in lower potency. nih.gov
Fused Ring Systems: Fusing other rings to the benzimidazole core, such as in pyrimido[1,2-a]benzimidazoles, can lead to potent inhibitors of specific kinases, demonstrating that expanding the heterocyclic system can enhance selectivity for particular biological targets. nih.gov
Elimination of Labile Groups: A key principle in rational drug design is to improve the metabolic stability of a lead compound. For a series of benzimidazole derivatives designed as NPY Y5 receptor antagonists, the elimination of a metabolically labile -S-CH2- group and its replacement with a less lipophilic pyridone substructure led to new antagonists with improved metabolic stability and solubility, while maintaining high receptor binding affinity. nih.gov This highlights the importance of identifying and replacing metabolic "soft spots" within a molecule.
Table 2: Rational Design Principles from SAR Studies
| Structural Modification | Design Principle | Desired Outcome | Example Biological Activity | References |
|---|---|---|---|---|
| Substitution on 2-Phenyl Ring | Introduce electron-withdrawing groups (e.g., -NO2, -Cl) at the para-position. | Enhanced Potency | Anthelmintic | nih.govresearchgate.net |
| Modification of Acetamide Linker | Convert terminal acid to various amides/hydrazides. | Improved Activity/Bioavailability | Anthelmintic | nih.gov |
| Substitution on Benzimidazole Core | Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 5-position. | Enhanced Potency | Antibacterial | nih.gov |
| Core Structure Modification | Replace metabolically labile linkers (e.g., thioether) with more stable groups (e.g., pyridone). | Improved Metabolic Stability & Pharmacokinetics | NPY Y5 Receptor Antagonism | nih.gov |
| Hybridization | Combine with another bioactive heterocycle (e.g., triazole, oxadiazole). | Synergistic Effect/Novel Mechanism | Antimicrobial, Anti-inflammatory | researchgate.netnih.govnih.gov |
Computational Chemistry and Molecular Modeling Approaches for 2 2 Phenyl 1h Benzo D Imidazol 1 Yl Acetamide Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Ligand-Target Binding Affinity Prediction and Mode Analysis
Molecular docking studies have been instrumental in evaluating the potential of benzimidazole (B57391) acetamide (B32628) derivatives against a variety of biological targets implicated in diseases such as cancer, fungal infections, and neurological disorders.
Cyclin-Dependent Kinase 8 (CDK8): Derivatives of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide have been investigated as potential inhibitors of CDK8, a target in colon cancer. nih.gov Docking studies showed that these compounds fit well into the active site of CDK8, suggesting they could be promising agents for treating colon cancer. nih.gov The binding efficacy was analyzed using scoring functions to predict the strength of the interaction. nih.gov
Epidermal Growth Factor Receptor (EGFR): The benzimidazole scaffold is structurally similar to quinazoline, which is a core component of several approved EGFR inhibitors. ukm.my Docking simulations of various 2-phenyl benzimidazole derivatives have shown favorable binding affinities within the EGFR binding pocket. ukm.myekb.eg Studies indicate that substituents on the phenyl ring can significantly influence the binding energy and interactions with key residues like Met793. ukm.my For instance, keto-benzimidazoles with sulfonyl substituents have demonstrated stable complexes with both wild-type and mutant forms of EGFR. ukm.my
Sirtuin 2 (SIRT2): Novel benzimidazole derivatives have been designed and evaluated as inhibitors of sirtuins, a class of enzymes involved in cellular regulation and implicated in cancer. nih.gov Docking analysis of a particularly potent derivative into the SIRT2 active site revealed key interactions responsible for its inhibitory activity. nih.gov The binding was primarily attributed to hydrogen bonding and π-π stacking interactions. nih.gov
Lanosterol 14α-Demethylase (CYP51): This enzyme is a critical target for antifungal agents. neuroquantology.com Molecular docking has been used to predict the binding modes of various azole-containing compounds, including those with benzimidazole-like structures, within the active site of fungal CYP51. neuroquantology.comfarmaciajournal.com These studies show that the nitrogen atoms in the heterocyclic ring often interact with the heme iron of the enzyme, a crucial interaction for inhibitory activity. neuroquantology.com
GABA-A Receptor: To investigate potential anxiolytic activity, benzimidazole derivatives have been docked into the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govresearchgate.net A study on 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one (OXB2) showed optimal binding with the α2β2γ2 isoform of the receptor, with a binding energy of -8 kcal/mol. nih.govresearchgate.net This preferential binding to anxiety-associated subtypes over sedation-associated ones highlights the potential for developing selective anxiolytics. nih.govresearchgate.net
Human Topoisomerase I (Hu Topo I): Benzimidazole derivatives have been identified as potential inhibitors of Hu Topo I, an important target in cancer therapy. nih.govacs.org Molecular docking of these compounds into the Hu Topo I-DNA complex has been performed to understand their binding interactions and compare them with known inhibitors like camptothecin. nih.govacs.org
Below is a table summarizing the docking scores of various benzimidazole derivatives against their respective targets as reported in the literature.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |
| 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one | GABA-A Receptor (α2β2γ2) | -8.0 | nih.govresearchgate.net |
| Keto-benzimidazoles (Compound 1c) | EGFR (T790M mutant) | -8.4 | ukm.my |
| Keto-benzimidazoles (Compound 7c) | EGFR (wild-type) | -8.1 | ukm.my |
| New Oxadiazole/Benzimidazole Hybrids | EGFR Kinase | -8.6 | ekb.eg |
Elucidation of Key Intermolecular Interactions
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex.
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. For example, in the active site of SIRT2, benzimidazole derivatives were found to form hydrogen bonds with key amino acid residues. nih.gov Similarly, studies on EGFR inhibitors highlight the role of nitrogen atoms on the benzimidazole nucleus acting as hydrogen bond acceptors, interacting with residues like Met793. ukm.my
Hydrophobic Contacts and π-π Stacking: Hydrophobic interactions and π-π stacking are also vital for binding. The interaction of a benzimidazole derivative with SIRT2 was shown to be stabilized by π-π stacking. nih.gov In the case of EGFR, the phenyl group at the C2 position of the benzimidazole scaffold contributes significantly to hydrophobic interactions within the binding pocket. ukm.my
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-protein complex and observe any conformational changes that may occur upon binding. For instance, MD simulations of a benzimidazole derivative (OXB2) complexed with the GABA-A receptor demonstrated that the complex exhibits adequate structural stability in an aqueous environment, reinforcing the findings from docking studies. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can determine parameters like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net This information helps in understanding the molecule's reactivity and its ability to participate in various intermolecular interactions. Such studies have been applied to benzimidazole derivatives to analyze their structural properties and investigate the behavior of these hybrids within the EGFR active site. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction at the Preclinical Stage
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico ADMET prediction tools are used to estimate these properties computationally, helping to identify candidates with favorable drug-like characteristics and filter out those with potential liabilities.
Prediction of LogP and Topological Polar Surface Area (TPSA)
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption and distribution in the body.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
For various benzimidazole derivatives, these parameters have been calculated using online tools like SwissADME. researchgate.netmdpi.com For a series of synthesized benzimidazole derivatives, TPSA values were found to be in the range of 28.68–74.5 Ų, and LogP values ranged from 1.83 to 4.21, indicating potentially good absorption properties. researchgate.net
The table below shows predicted ADMET properties for a representative set of benzimidazole derivatives from a research study.
| Compound ID | TPSA (Ų) | iLogP | LogS (ESOL) |
| BIM.1 | 28.68 | 1.83 | -2.61 |
| BIM.2 | 40.91 | 2.51 | -3.53 |
| BIM.3 | 40.91 | 2.51 | -3.53 |
| BIM.4 | 40.91 | 2.51 | -3.53 |
Data sourced from a study on synthesized benzimidazole derivatives. researchgate.net
These computational predictions are vital for prioritizing which compounds should be synthesized and tested, thereby streamlining the drug discovery process and reducing costs.
Identification of Potential Metabolic Soft Spots (e.g., CYP450 inhibition risk, hydroxylation sites)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. Computational tools can predict sites within a molecule that are most susceptible to metabolism by cytochrome P450 (CYP450) enzymes, the primary enzymes involved in drug metabolism. This prediction helps in identifying potential metabolic "soft spots."
For 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide, several sites are predicted to be susceptible to metabolism, primarily through hydroxylation. The phenyl ring and the benzimidazole ring system are likely candidates for aromatic hydroxylation, while the methylene (B1212753) bridge of the acetamide group could also be a site of metabolic activity.
The prediction of which specific CYP450 isoforms are likely to metabolize this compound is also a key aspect. Based on the structure, it is plausible that enzymes such as CYP3A4, CYP2D6, and CYP2C9, which are responsible for the metabolism of a vast number of drugs, could be involved. The imidazole (B134444) ring within the benzimidazole structure may also present a risk for CYP450 inhibition, a phenomenon observed with other imidazole-containing drugs. This is due to the potential for the nitrogen atom in the imidazole ring to coordinate with the heme iron of the CYP450 enzyme, leading to inhibition of its activity.
Computational software, such as MetaSite, can be employed to predict the most probable sites of metabolism. For a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the aliphatic chain was identified as a possible site of degradation nih.gov. Applying this logic to this compound, the acetamide side chain is a likely metabolic soft spot.
Table 1: Predicted Metabolic Soft Spots of this compound and Potential Metabolites
| Potential Metabolic Soft Spot | Predicted Metabolic Reaction | Potential Metabolite |
| Phenyl ring (para-position) | Aromatic hydroxylation | 2-(2-(4-hydroxyphenyl)-1H-benzo[d]imidazol-1-yl)acetamide |
| Benzimidazole ring (positions 4, 5, 6, or 7) | Aromatic hydroxylation | This compound phenolic derivatives |
| Methylene group of acetamide | Aliphatic hydroxylation | 2-hydroxy-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide |
| Amide bond | Hydrolysis | (2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid and ammonia |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For benzimidazole derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-inflammatory, antibacterial, and antihistaminic effects nih.govnih.govijrdo.org. These studies have highlighted the importance of various molecular descriptors in determining the biological activity of these compounds.
A hypothetical QSAR model for the biological activity of this compound and its derivatives could be developed using a set of relevant molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Table 2: Potential Molecular Descriptors for a QSAR Model of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Can influence receptor binding and reactivity. |
| Steric | Molecular volume, Surface area, Verloop's STERIMOL parameters (L, B1, B5) | The size and shape of substituents can affect how the molecule fits into a binding pocket nih.gov. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects absorption, distribution, and membrane permeability. |
| Topological | Molecular connectivity indices (e.g., Chi indices), Wiener index | Describe the branching and complexity of the molecular structure. |
A general QSAR equation can be represented as:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
For a series of this compound derivatives, a multiple linear regression (MLR) analysis could yield a model such as:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(Molecular Weight) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and cn are the coefficients determined from the regression analysis.
The predictive power of such a QSAR model would need to be rigorously validated using internal and external validation techniques to ensure its reliability for predicting the activity of new compounds.
Future Research Trajectories and Academic Applications of 2 2 Phenyl 1h Benzo D Imidazol 1 Yl Acetamide and Its Derivatives
Exploration as Molecular Probes in Biological Systems
The inherent fluorescence of the benzimidazole (B57391) core presents a significant opportunity for developing molecular probes. Future research is anticipated to focus on modifying the 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide structure to create novel fluorescent probes for visualizing and tracking specific biological molecules and processes within living cells. By attaching specific targeting groups to this scaffold, scientists aim to develop probes that can selectively bind to proteins, nucleic acids, or other biomolecules of interest, enabling real-time imaging of cellular dynamics and disease progression.
Development as Building Blocks for Complex Organic Synthesis
The this compound molecule serves as a valuable starting material for the construction of more complex chemical entities. Its reactive sites allow for a variety of chemical transformations, making it an ideal building block in multi-step organic synthesis. Researchers are exploring its use in the creation of larger, more intricate molecules with potential applications in medicinal chemistry and materials science. This includes the synthesis of novel heterocyclic systems and macrocycles with unique three-dimensional structures.
Investigation in Materials Science as Potential Catalysts or Components in Novel Materials
The investigation of this compound and its derivatives in materials science is a burgeoning field. There is growing interest in their potential as components in the development of novel organic materials with tailored electronic, optical, and catalytic properties. Research is expected to explore their incorporation into polymers to enhance thermal stability and conductivity. Furthermore, their ability to coordinate with metal ions suggests potential applications as catalysts in various organic reactions, offering a pathway to more efficient and selective chemical transformations.
Design of Multi-Target Directed Ligands for Complex Biological Pathways
The multifactorial nature of many diseases necessitates the development of drugs that can simultaneously modulate multiple biological targets. nih.govresearchgate.net The this compound scaffold is an attractive starting point for designing such multi-target directed ligands (MTDLs). nih.gov By strategically modifying the phenyl and acetamide (B32628) portions of the molecule, researchers can create derivatives that interact with different enzymes or receptors involved in a specific disease pathway. This approach holds the potential for more effective and safer therapies for complex conditions like cancer and neurodegenerative disorders. researchgate.net
Advanced Preclinical Profiling for Novel Therapeutic Lead Generation
A significant area of future research involves the advanced preclinical profiling of novel derivatives of this compound. This will encompass a range of in vitro and in vivo studies to thoroughly assess their potential as therapeutic leads, strictly excluding human clinical applications at this stage.
Key areas of investigation will include:
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. For instance, studies have shown that certain benzimidazole derivatives can act as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. nih.govrsc.org
In Vivo Efficacy: Evaluating the therapeutic potential of promising compounds in relevant animal models of disease. For example, a derivative of 2-phenyl-1H-benzo[d]imidazole has been shown to alleviate cognitive impairment in a mouse model of Alzheimer's disease. nih.gov
Pharmacokinetic and Metabolic Stability: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as drugs. Studies on similar scaffolds have highlighted the importance of metabolic stability for in vivo efficacy. acs.org
Below is a table summarizing the preclinical data for selected 2-phenyl-1H-benzo[d]imidazole derivatives from various studies:
| Compound ID | Target/Activity | In Vitro Assay (IC50) | In Vivo Model | Key Finding |
| Compound 33 | 17β-HSD10 inhibitor | 1.65 ± 0.55 μM | Scopolamine-induced cognitive impairment in mice | Alleviated cognitive impairment |
| Compound 15o | α-glucosidase inhibitor | 2.09 ± 0.04 µM | Sucrose-loaded mouse model | Significant hypoglycemic activity |
| Compound 22d | α-glucosidase inhibitor | 0.71 ± 0.02 µM | Not reported | Potent in vitro inhibition |
| Compound 4b | Anticancer agent | 4.8 µM (HepG2 cells) | Not reported | Induced apoptotic cell death |
| Compound 4g | Anticancer agent | 5.1 µM (HepG2 cells) | Not reported | Induced apoptotic cell death |
Innovative Synthetic Methodologies for Sustainable and Efficient Production
The development of innovative and sustainable methods for the synthesis of this compound and its analogs is crucial for facilitating further research and potential future applications. Current research efforts are focused on creating more environmentally friendly and cost-effective synthetic routes. This includes the exploration of novel catalysts, the use of greener solvents, and the development of one-pot reactions to minimize waste and energy consumption. For example, methods for the selective synthesis of related (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehydes and o-phenylenediamine (B120857) have been developed. rsc.org
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide derivatives?
Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example:
- Step 1: React 2-cyanoacetamide with o-phenylenediamine in ethanol under reflux to form the benzimidazole core .
- Step 2: Introduce substituents via nucleophilic substitution or coupling reactions. For instance, phenoxymethylbenzoimidazole-triazole-thiazole hybrids are synthesized using click chemistry (Cu-catalyzed azide-alkyne cycloaddition) in DMF at 60°C .
- Green Chemistry: Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H) yields fused imidazo[2,1-b]thiazole derivatives with 90–96% efficiency .
Key Characterization Methods:
Q. How are structural and purity analyses performed for 2-phenyl-benzimidazole derivatives?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography: TLC with UV detection monitors reaction progress; HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
- Elemental Analysis: Compare experimental vs. calculated C, H, N percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can computational methods guide the design of 2-phenyl-benzimidazole derivatives for EGFR inhibition?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- ADMET Prediction: SwissADME predicts logP (optimal: 2–3), topological polar surface area (<140 Ų), and CYP450 inhibition risk. Derivatives with electron-withdrawing groups (e.g., -Cl) show improved metabolic stability .
- Validation: Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with in vitro IC50 values (e.g., 0.8–2.1 µM against A549 cells) .
Q. What strategies optimize pharmacokinetic properties of 2-phenyl-benzimidazole-based compounds?
Methodological Answer:
- Bioisosteric Replacement: Substitute -CH3 with -CF3 to enhance metabolic stability (reduces CYP3A4-mediated oxidation) .
- Solubility Enhancement: Introduce polar groups (e.g., -NH2, -OH) or formulate as hydrochloride salts (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine HCl) .
- In Vivo Validation: Conduct pharmacokinetic studies in rodents (e.g., oral bioavailability >50%, t½ >4 hours) .
Q. How do substituents on the benzimidazole core influence anticancer activity?
Methodological Answer:
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
